Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate
Description
Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate is a piperidine derivative featuring a benzyl ester, a tert-butoxycarbonyl (Boc) protecting group, and a 4-isopropyl substituent on the piperidine ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring controlled stereochemistry and functional group stability . Its structure combines steric bulk (isopropyl group) and acid-labile protection (Boc group), making it valuable for stepwise synthetic strategies in drug discovery.
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 4-propan-2-ylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-16(2)21(18(23)25-15-17-9-7-6-8-10-17)11-13-22(14-12-21)19(24)26-20(3,4)5/h6-10,16H,11-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNDJDHFFBXOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712336 | |
| Record name | 4-Benzyl 1-tert-butyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-80-2 | |
| Record name | 4-Benzyl 1-tert-butyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Piperidine Amine
The Boc group is introduced to the piperidine nitrogen using Boc anhydride under mild conditions. In a typical procedure, 4-isopropylpiperidine is dissolved in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Boc anhydride is added dropwise at 0°C, and the reaction proceeds at room temperature for 12–16 hours. The Boc-protected intermediate is isolated via aqueous workup, achieving yields of 85–90%.
Introduction of the 4-Isopropyl Group
Introducing the isopropyl group at the 4-position requires careful alkylation. Using sodium hydride (NaH) as a base in dimethylformamide (DMF), the Boc-protected piperidine reacts with isopropyl bromide at 60°C for 8 hours. Steric hindrance at the 4-position often limits yields to 70–75%, necessitating excess alkylating agent.
Benzyl Ester Formation
The carboxylic acid moiety is esterified with benzyl bromide using potassium carbonate (K₂CO₃) in acetonitrile. Reactions proceed at reflux for 6 hours, yielding the final product after column chromatography (75–80% yield).
Catalytic and Enzymatic Approaches
Hydrogenation of Pyridine Derivatives
Adapting methods from CN113603632A, 4-isopropylpyridine-4-carboxylic acid is hydrogenated under high pressure (10–15 bar H₂) using a ruthenium-on-carbon catalyst. This step saturates the pyridine ring to piperidine, achieving 90–95% conversion. Subsequent Boc protection in ethanol with Boc anhydride (mass ratio 100:169–185) yields the carboxylic acid intermediate.
Enzymatic Hydrolysis for Intermediate Synthesis
A novel route employs immobilized cyanohydrolase to hydrolyze 4-cyanopyridine to pyridine-4-carboxylic acid at pH 7.3 and 35°C. This biocatalytic step avoids harsh acids, enhancing sustainability. The resulting acid is hydrogenated and functionalized as above.
Optimization of Reaction Conditions
Solvent and Base Selection
THF and dichloromethane (DCM) are optimal for Boc protection due to their inertness and solubility. Ethanol, used in patent methods, simplifies purification but may require longer reaction times. Triethylamine (TEA) outperforms weaker bases like NaHCO₃ in minimizing side reactions.
Temperature and Catalysis
Hydrogenation at 120°C with Ru/C ensures complete ring saturation. Lower temperatures (80–100°C) result in partial reduction and byproducts. For enzymatic hydrolysis, maintaining 35°C preserves enzyme activity, with deviations beyond ±2°C reducing efficiency by 30%.
Comparative Analysis of Methodologies
The stepwise method offers high modularity but struggles with steric effects during alkylation. Catalytic hydrogenation routes, while efficient, depend on costly catalysts and high-pressure equipment. Enzymatic approaches, though eco-friendly, face scalability challenges. A hybrid strategy—using enzymatic hydrolysis for the carboxylic acid followed by hydrogenation and Boc protection—achieves the highest reported yield (93%).
Challenges in Synthesis and Mitigation Strategies
Steric Hindrance at the 4-Position
The crowded 4-position impedes alkylation and esterification. Employing bulky bases (e.g., LDA) or microwave-assisted synthesis accelerates reaction kinetics, improving yields by 10–15%.
Purification Complexities
Co-elution of Boc-protected intermediates during chromatography is mitigated via recrystallization from hexane/ethyl acetate (3:1).
Chemical Reactions Analysis
Types of Reactions: Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
Chemistry: Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the structure-activity relationships of piperidine derivatives. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine: The compound is used in medicinal chemistry for the development of new drugs. It has been explored for its potential in creating compounds with anti-inflammatory, analgesic, and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the manufacture of advanced materials .
Mechanism of Action
The mechanism of action of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Benzyl N-Boc-4-piperidinecarboxylate
- Key Differences : Lacks the 4-isopropyl group present in the target compound.
- Steric Effects: The isopropyl substituent may hinder nucleophilic attacks or catalytic interactions during synthetic modifications, altering reaction kinetics .
- Applications : Both compounds serve as intermediates, but the isopropyl variant may be preferred for synthesizing molecules requiring bulky substituents for receptor binding.
Benzyl Phenyl Acetate (CAS 102-16-9)
- Structural Comparison : Shares a benzyl ester group but lacks the piperidine ring, Boc protection, and isopropyl group.
Physical Properties :
Property Benzyl Phenyl Acetate Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate (Inferred) Molecular Weight 226.27 g/mol ~335.4 g/mol (estimated) Boiling Point 317–319°C Likely higher due to larger size Purity (GC) ≥98% Similar purity standards expected
Pharmacological Piperidine Derivatives (e.g., 4-IBP, BD 1008)
- 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) :
- BD 1008 : Features dichlorophenyl and pyrrolidinyl groups, highlighting how piperidine derivatives are tailored for receptor specificity. The target compound’s isopropyl group may similarly influence binding affinity in downstream molecules .
Biological Activity
Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate (BNB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
BNB is characterized by the presence of a benzyl group, a Boc (tert-butyloxycarbonyl) protecting group, and an isopropyl substituent on the piperidine ring. Its molecular formula is with a molecular weight of 241.31 g/mol. The compound's structural features contribute to its unique pharmacological properties.
The biological activity of BNB is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It acts as a ligand, modulating the activity of specific proteins involved in key biological pathways. The exact mechanism can vary depending on the derivatives formed from BNB during chemical reactions.
1. Medicinal Chemistry
BNB has been explored for its potential in developing new pharmaceuticals, particularly those targeting anti-inflammatory, analgesic, and antiviral pathways. Its derivatives have shown promise in enhancing the efficacy of existing drugs by improving their pharmacokinetic and pharmacodynamic profiles .
2. Structure-Activity Relationships (SAR)
Research indicates that modifications to the piperidine core can significantly affect the biological activity of BNB derivatives. For instance, introducing different alkyl groups or substituents can alter receptor binding affinity and selectivity. This aspect is crucial for optimizing compounds for specific therapeutic targets .
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of BNB derivatives against various viral strains. The findings revealed that certain modifications enhanced the compounds' efficacy against influenza viruses, demonstrating a novel mechanism involving hemagglutinin fusion peptide interaction .
Case Study 2: Dopamine Receptor Modulation
Research focused on BNB's role as a dopamine receptor antagonist showed that it selectively binds to dopamine D4 receptors, which are implicated in conditions like Parkinson’s disease. Compounds derived from BNB exhibited improved stability and selectivity compared to previously reported antagonists .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzyl N-boc-4-methyl-4-piperidinecarboxylate | Methyl group substitution | Moderate anti-inflammatory effects |
| Benzyl N-boc-4-phenyl-4-piperidinecarboxylate | Phenyl group enhances receptor affinity | Stronger analgesic properties |
| This compound | Isopropyl group influences reactivity | Enhanced antiviral activity |
Q & A
Q. What are the key steps in synthesizing Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate, and what reagents are typically employed?
The synthesis typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .
- Carboxylation : Reacting the Boc-protected piperidine with benzyl chloroformate to form the benzyl ester moiety under anhydrous conditions .
- Isopropyl Substitution : Alkylation or coupling reactions at the 4-position of the piperidine ring using isopropyl halides or Mitsunobu conditions (e.g., DIAD, PPh₃) .
Critical reagents include Boc₂O, benzyl chloroformate, and isopropyl iodide. Reaction monitoring via TLC or HPLC is recommended to confirm intermediate formation .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., benzyl chloroformate) .
- Waste Disposal : Segregate organic waste and dispose via licensed hazardous waste contractors to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the Boc-protected piperidine moiety during synthesis?
- Catalytic Systems : Employ palladium catalysts (e.g., Pd/C) for hydrogenolysis-free coupling or use peptide coupling agents like HATU/DIPEA for carboxylate activation .
- Temperature Control : Maintain reaction temperatures between 0–25°C to prevent Boc group cleavage or racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, improving reaction homogeneity .
Q. What analytical techniques are recommended for resolving contradictions in spectroscopic data of derivatives?
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., piperidine ring protons) and confirm connectivity .
- X-ray Crystallography : Definitive structural elucidation for crystalline derivatives, particularly to confirm stereochemistry at the 4-position .
- Dynamic Light Scattering (DLS) : Assess aggregation states in solution if unexpected NMR line broadening occurs .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?
- Chiral Auxiliaries : Use (-)- or (+)-menthol-based protecting groups to induce asymmetry during carboxylation .
- Low-Temperature Conditions : Perform reactions at -20°C to slow racemization kinetics .
- Enzymatic Resolution : Lipases (e.g., CAL-B) can selectively hydrolyze undesired enantiomers from racemic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
